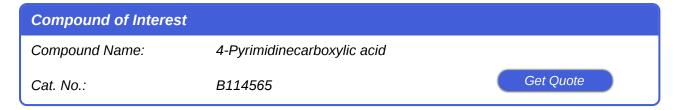


Application Notes and Protocols: The Use of 4-Pyrimidinecarboxylic Acid in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a key pharmacophore found in numerous pharmaceuticals, including antiviral and anticancer agents.[1] The carboxylic acid group at the 4-position provides a convenient handle for chemical modification, allowing for the facile synthesis of diverse derivatives, such as amides, esters, and more complex heterocyclic systems. This document provides an overview of the applications of **4-pyrimidinecarboxylic acid** in pharmaceutical synthesis, along with detailed experimental protocols and data for the synthesis and evaluation of its derivatives.

Physicochemical Properties of 4-Pyrimidinecarboxylic Acid

A solid understanding of the physical and chemical properties of **4-pyrimidinecarboxylic acid** is essential for its effective use in synthesis.



Property	Value	Reference
CAS Number	31462-59-6	[1][2][3]
Molecular Formula	C5H4N2O2	[1][2][3]
Molecular Weight	124.1 g/mol	[1][2][3]
Appearance	White to off-white solid	[1]
Melting Point	218-221 °C	[4]
Solubility	DMF: 5 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 1 mg/mL	[3]

Applications in Pharmaceutical Synthesis

- **4-Pyrimidinecarboxylic acid** derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.
- Anticancer Activity: Pyrimidine-based compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[1][5] Derivatives of 4-pyrimidinecarboxylic acid have shown potent antitumor activity.[6]
- Antiviral Activity: The pyrimidine nucleus is a component of nucleoside analogs that can
 interfere with viral replication.[1] Derivatives have been synthesized and evaluated for their
 activity against a range of viruses, including human immunodeficiency virus (HIV), herpes
 simplex virus (HSV), and human coronaviruses.[1][3][7]
- Antibacterial and Antifungal Activity: Certain derivatives exhibit significant activity against various bacterial and fungal strains.
- Anti-inflammatory Activity: Some pyrimidine derivatives have been investigated as inhibitors
 of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8]





Data Presentation: Biological Activity of 4-Pyrimidinecarboxylic Acid Derivatives

The following tables summarize the biological activity of various pyrimidine derivatives, demonstrating the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of Pyrimidine Derivatives



Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
Pyrazolo[3,4-d]pyrimidine Derivative 7	Hela	17.50	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7	A549	68.75	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7	Caco-2	73.08	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7	HT1080	43.75	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5	Hela	74.8	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5	A549	148	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5	Caco-2	76.92	[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5	HT1080	96.25	[4]
4-aminopyrazolo[3,4-d]pyrimidine 12c	UO-31 (Renal)	0.87	[2]
4-aminopyrazolo[3,4-d]pyrimidine 12f	HL-60 (TB) (Leukemia)	1.41	[2]



4-aminopyrazolo[3,4-d]pyrimidine 12j	MOLT-4 (Leukemia)	1.82	[2]
Thiazolo[4,5-d]pyrimidine 3b	C32 (Melanoma)	24.4	[9]
Thiazolo[4,5-d]pyrimidine 3b	A375 (Melanoma)	25.4	[9]

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound/Derivati ve	Virus	EC50 (μM)	Reference
Pyrazolo[3,4- b]pyridine Derivative 2d	HSV-1	6.8	[7]
Pyrazolo[3,4- b]pyridine Derivative 3f	HSV-1	2.2	[7]
Pyrazolo[3,4- b]pyridine Derivative 3a	MAYV	4.8	[7]
Pyrazolo[3,4- b]pyridine Derivative 3c	VSV	0.52	[7]
Pyrrolo[2,3- d]pyrimidine 19	Murine Cytomegalovirus	Active at 5.6 mg/kg in vivo	[10]
Pyrimido[4,5-d]pyrimidine 7a	HCoV-229E	Potent Activity	[3]
Pyrimido[4,5-d]pyrimidine 7b	HCoV-229E	Potent Activity	[3]
Pyrimido[4,5- d]pyrimidine 7f	HCoV-229E	Potent Activity	[3]



Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **4- pyrimidinecarboxylic acid** and a key derivative, pyrimidine-4-carboxamide.

Protocol 1: Synthesis of 4-Pyrimidinecarboxylic Acid via Oxidation of 4-Methylpyrimidine

This protocol is adapted from a common method for the oxidation of a methyl group on a heterocyclic ring.[4]

Materials:

- 4-Methylpyrimidine
- Selenium Dioxide (SeO2)
- Pyridine
- Water
- Diethyl ether
- Round-bottom flask with reflux condenser
- Stirring plate and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

- To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL) in a round-bottom flask, add selenium dioxide (76.0 g, 0.685 mol) at 55-60 °C.[4]
- Stir the mixture for 2 hours at 55-60 °C, then increase the temperature to 85-90 °C and stir for an additional 3 hours.[4]



- Cool the reaction mixture to room temperature and stir overnight.
- Filter the mixture to remove the selenium precipitate and wash the residue with pyridine (50 mL).[4]
- Combine the filtrate and washings and evaporate the pyridine under reduced pressure using a rotary evaporator.
- To the resulting solid, add water (20 mL) and diethyl ether (50 mL), and stir to wash the solid.
 [4]
- Filter the solid, wash with a small amount of cold water, and dry in vacuo to yield 4pyrimidinecarboxylic acid as a brown solid.[4]
- The crude product can be used without further purification. Expected yield: ~55%.[4]

Protocol 2: Synthesis of N-Aryl-pyrimidine-4carboxamide via Amide Coupling

This protocol describes a general method for the synthesis of pyrimidine-4-carboxamides from **4-pyrimidinecarboxylic acid** and an aniline derivative using a peptide coupling agent.

Materials:

- 4-Pyrimidinecarboxylic Acid
- Substituted Aniline (e.g., 4-chloroaniline)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Ethyl acetate



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Stirring plate and stir bar
- Standard glassware for extraction and purification

Procedure:

- Dissolve **4-pyrimidinecarboxylic acid** (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
- Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
- Add the substituted aniline (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-pyrimidine-4carboxamide.

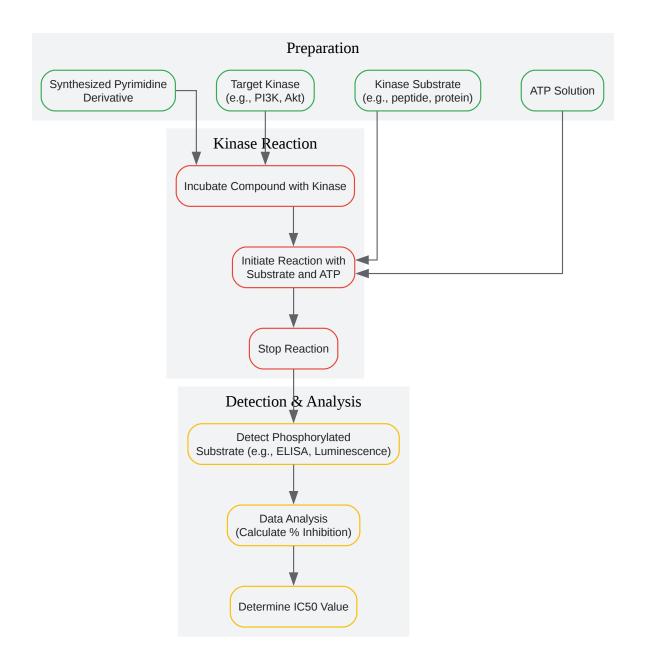
Signaling Pathways and Mechanism of Action

Derivatives of **4-pyrimidinecarboxylic acid** often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently targeted cascades in cancer.



Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of a synthesized pyrimidine derivative against a specific protein kinase.



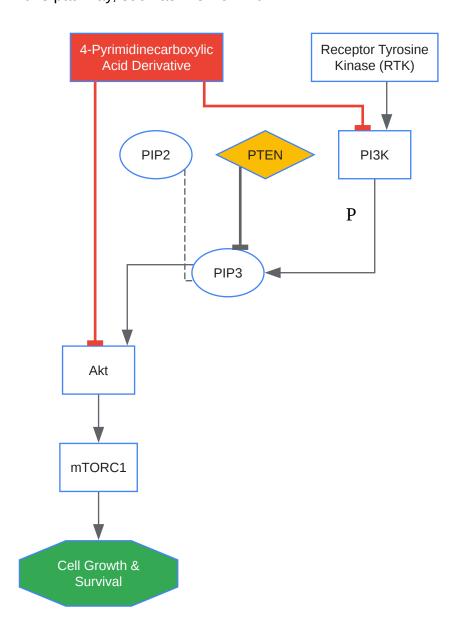
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Caption: General workflow for an in vitro kinase inhibition assay.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12] Pyrimidine-based inhibitors can target key kinases within this pathway, such as PI3K or Akt.



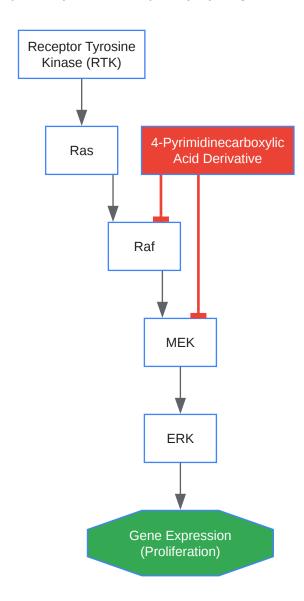
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.



The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[13][14][15] This pathway is also frequently dysregulated in cancer.



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Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

4-Pyrimidinecarboxylic acid is a highly valuable and versatile starting material in pharmaceutical synthesis. Its derivatives have demonstrated significant potential in the



development of novel therapeutics for a range of diseases, particularly cancer and viral infections. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space of **4-pyrimidinecarboxylic acid** derivatives and to develop new and effective therapeutic agents.

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